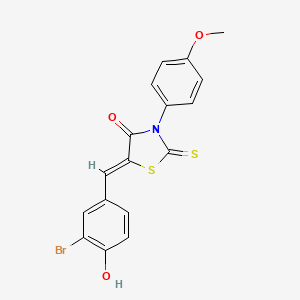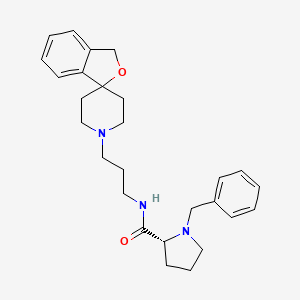
BAN ORL 24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
BAN-ORL-24は、NOP受容体に選択的に結合し、その活性を阻害することによって効果を発揮します。NOP受容体は、活性化されると、疼痛やストレス反応に関与する神経伝達物質の放出を調節するGタンパク質共役受容体です。 この受容体を拮抗することで、BAN-ORL-24は痛み知覚を軽減し、ストレス関連の行動を調節することができます .
6. 類似の化合物との比較
BAN-ORL-24は、他のNOPアンタゴニストと比較して、NOP受容体に対する高い親和性と選択性を有しています。類似の化合物には、以下のようなものがあります。
J-113397: 異なる化学構造を持つ別のNOP受容体アンタゴニスト。
SB-612111: 疼痛研究における応用を持つ選択的なNOP受容体アンタゴニスト。
UFP-101: 様々な研究で使用されているペプチドベースのNOP受容体アンタゴニスト
BAN-ORL-24は、強力な阻害効果と高い選択性により、科学研究と潜在的な治療応用の両方において貴重なツールとなっています .
生化学分析
Biochemical Properties
1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide interacts with a wide range of receptors, ion channels and neurotransmitter transporters . It has a high σ1/σ2 selectivity . The compound does not interact with the human ether-a-go-go-related gene (hERG) cardiac potassium channel .
Cellular Effects
In cellular processes, 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide displays analgesic activity against neuropathic pain . This indicates that it acts as a σ1 receptor antagonist .
Molecular Mechanism
At the molecular level, 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide exerts its effects through binding interactions with biomolecules . It inhibits the isoenzyme CYP2D6 but does not produce any metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide is rapidly metabolised . An N-debenzylated metabolite and a hydroxylated metabolite were identified as the major products .
Dosage Effects in Animal Models
The effects of 1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide vary with different dosages in animal models . It displayed analgesic activity against neuropathic pain in the capsaicin pain model .
Metabolic Pathways
1-Benzyl-N-[3-(1’h,3h-Spiro[2-Benzofuran-1,4’-Piperidin]-1’-Yl)propyl]-D-Prolinamide is involved in metabolic pathways . It interacts with enzymes such as CYP3A4, which produces all the identified metabolites .
準備方法
BAN-ORL-24の合成は、スピロベンゾフラン-ピペリジン中間体の調製から始まる複数のステップを含みます。この中間体は、次にピロリジン誘導体とカップリングして最終的な化合物を形成します。 反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒と触媒の使用を含み、カップリング反応を促進します .
BAN-ORL-24の工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成ルートに従う可能性があります。 これらの最適化には、収率と純度を向上させるために、連続フローリアクターと自動合成装置の使用が含まれる場合があります .
化学反応の分析
BAN-ORL-24は、次のような様々な化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進されます。
還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬が関与する可能性があります。
これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、制御された温度が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります .
4. 科学研究への応用
BAN-ORL-24は、いくつかの科学研究への応用があります。
化学: NOP受容体とその他の分子との相互作用を研究するためのツール化合物として使用されます。
生物学: 研究者はBAN-ORL-24を使用して、疼痛調節やストレス反応を含む様々な生物学的プロセスにおけるNOP受容体の役割を調べます。
医学: BAN-ORL-24は、疼痛管理における潜在的な治療応用、および鎮痛薬として研究されています。
科学的研究の応用
BAN-ORL-24 has several scientific research applications:
Chemistry: It is used as a tool compound to study the NOP receptor and its interactions with other molecules.
Biology: Researchers use BAN-ORL-24 to investigate the role of the NOP receptor in various biological processes, including pain modulation and stress response.
Medicine: BAN-ORL-24 is studied for its potential therapeutic applications in pain management and as an analgesic.
Industry: It is used in the development of new drugs targeting the NOP receptor
類似化合物との比較
BAN-ORL-24 is unique in its high affinity and selectivity for the NOP receptor compared to other NOP antagonists. Similar compounds include:
J-113397: Another NOP receptor antagonist with a different chemical structure.
SB-612111: A selective NOP receptor antagonist with applications in pain research.
UFP-101: A peptide-based NOP receptor antagonist used in various research studies
BAN-ORL-24 stands out due to its potent inhibitory effects and high selectivity, making it a valuable tool in scientific research and potential therapeutic applications .
特性
IUPAC Name |
(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27/h1-5,8-11,25H,6-7,12-21H2,(H,28,31)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKMQGKJURAJEN-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide interact with the NOP receptor and what are the downstream effects?
A1: 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide acts as an antagonist at the NOP receptor. While the precise mechanism of action at the molecular level is still under investigation, research suggests that by blocking the NOP receptor, this compound prevents the binding and subsequent effects of its endogenous ligand, nociceptin/orphanin FQ. [, ] This antagonism has been shown to influence various physiological processes, particularly those related to mood regulation and energy homeostasis. [, ] For example, studies have demonstrated the compound's potential antidepressant-like effects, potentially mediated through modulation of the catecholaminergic system. [, , ]
Q2: Can you provide information about the compound's structure-activity relationship (SAR)?
A2: While specific SAR data for 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide is limited within the provided research, it is known that modifications to the chemical structure of NOP receptor ligands can significantly impact their activity, potency, and selectivity. [] Future research exploring different structural analogs of this compound is needed to establish a comprehensive SAR profile, enabling the optimization of its pharmacological properties for potential therapeutic applications.
Q3: What research has been done on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide in relation to in vitro and in vivo efficacy?
A3: Research on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide has primarily focused on preclinical models. Studies using rodent models have demonstrated the compound's antidepressant-like effects. [, , ] For example, one study showed that administration of the compound produced antidepressant-like effects in mice, and further investigation suggested that these effects might be mediated through the catecholaminergic system. [, ] Further research, including cell-based assays and more complex animal models, is crucial to fully elucidate the compound's mechanism of action and therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

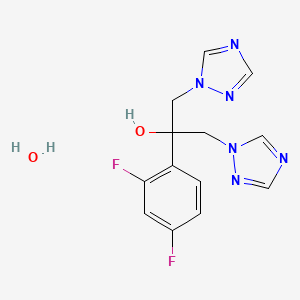
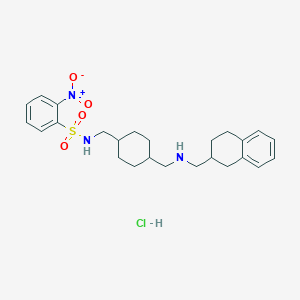

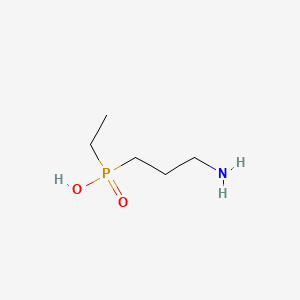
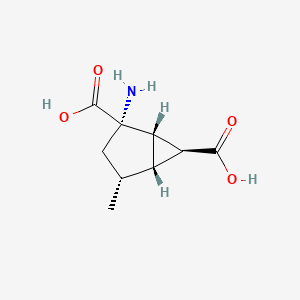
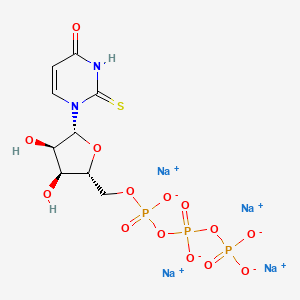
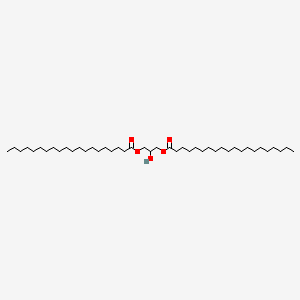
![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)
![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1139196.png)
